molecular formula C16H13N3O3S B2964876 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid CAS No. 86109-64-0

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B2964876
CAS No.: 86109-64-0
M. Wt: 327.36
InChI Key: YEIYHUXGPBAPFP-UHFFFAOYSA-N
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Description

4-{[(1H-Benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid is a benzoic acid derivative featuring a benzimidazole-thioacetylamide substituent at the 4-position. Its structure combines a carboxylic acid group with a benzimidazole ring linked via a thioacetamide bridge, enabling diverse chemical and biological interactions.

Synthetic routes for this compound and its analogs often involve condensation reactions, as demonstrated in the preparation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, a precursor for further functionalization .

Properties

IUPAC Name

4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-14(17-11-7-5-10(6-8-11)15(21)22)9-23-16-18-12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIYHUXGPBAPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

  • Structure : Replaces the benzoic acid group with a benzaldehyde.
  • Key Differences : The aldehyde group enables Schiff base formation, making it a versatile intermediate for synthesizing hydrazones or imines .
  • Applications : Primarily used as a precursor in organic synthesis.

4-({[(1H-Benzimidazol-2-ylthio)acetyl]amino}methyl)benzoic Acid

  • Structure : Incorporates a methylene spacer between the amide and benzoic acid.
  • Applications : Explored for drug delivery due to enhanced solubility and conformational adaptability.

Benzothiazole-Based Analogs

4-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic Acid

  • Structure : Substitutes benzimidazole with a benzothiazole ring.
  • Applications : Investigated for enzyme inhibition and as a fluorescent probe due to thiazole’s conjugation properties.

Hydrazide and Azo Derivatives

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-benzylidene Acetohydrazide

  • Structure: Features a hydrazide group and a diethylamino substituent.
  • Key Differences: The hydrazide moiety enhances metal chelation capabilities, while the diethylamino group improves lipid solubility .
  • Applications: Potential use in metal-based therapies or as a chelating agent in diagnostic imaging.

2-Hydroxy-4-Substituted-3(4,6-Disubstituted-Benzothiazolyl-2-Azo)-Benzoic Acid

  • Structure : Contains an azo (-N=N-) linkage conjugated to a benzothiazole ring.
  • Key Differences : The azo group introduces strong UV-Vis absorption, making it suitable for dye applications or photodynamic therapy .
  • Applications : Historically used as disperse dyes; emerging roles in biosensing.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Structural Feature Potential Application Reference
4-{[(1H-Benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid C16H13N3O3S2 Benzimidazole-thioacetyl, benzoic acid Amide linkage Antimicrobial agents
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde C14H10N2OS Benzimidazole-sulfanyl, benzaldehyde Aldehyde group Precursor for Schiff bases
4-({[(1H-Benzimidazol-2-ylthio)acetyl]amino}methyl)benzoic acid C17H15N3O3S Methylene spacer in amide linker Increased flexibility Drug delivery systems
4-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid C16H12N2O3S2 Benzothiazole-thioacetyl, benzoic acid Thiazole ring Enzyme inhibitors
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-benzylidene acetohydrazide C24H22N4O2S Hydrazide, diethylamino group Chelating moieties Metal chelation therapies

Research Findings

  • Synthesis : The original compound and its analogs are synthesized via condensation or coupling reactions, with benzimidazole-thiol derivatives serving as key intermediates .
  • Electronic Properties : Benzothiazole analogs exhibit distinct redox behavior compared to benzimidazole derivatives due to differences in aromatic ring electron density .
  • Biological Potential: Hydrazide derivatives show promise in chelation-based therapies, while azo-linked compounds are repurposed for photodynamic applications .
  • Structural Flexibility: The addition of a methylene group in 4-({[(1H-benzimidazol-2-ylthio)acetyl]amino}methyl)benzoic acid improves adaptability in binding pocket interactions .

Biological Activity

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data from recent studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a benzoic acid derivative through a sulfanylacetyl bridge. Its molecular formula is C16H13N3O3SC_{16}H_{13}N_{3}O_{3}S, and it has a molecular weight of approximately 327.36 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

The precise mechanism of action is not fully understood; however, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. This interaction may modulate various biochemical pathways, leading to its observed effects in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM for several derivatives .

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus (bs), Streptococcus (st), Candida (ca)
N81.43Escherichia coli (ec)
N222.60Klebsiella pneumoniae (kp), Acinetobacter (an)

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied, particularly in the context of overcoming drug resistance in chronic myeloid leukemia (CML). In vitro studies demonstrated that certain derivatives induced cytotoxicity and apoptosis in both imatinib-sensitive (K562S) and resistant (K562R) cell lines . The compounds triggered activation of caspase pathways, indicative of apoptotic processes.

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

Case Studies

Recent research has highlighted the efficacy of benzimidazole derivatives in treating various diseases:

  • Chronic Myeloid Leukemia : A study focused on overcoming imatinib resistance demonstrated that certain benzimidazole derivatives could effectively induce apoptosis in resistant cancer cells .
  • Antimicrobial Screening : Another study reported significant antimicrobial effects against a range of bacterial strains, supporting the potential use of these compounds as alternative therapeutics .
  • Anticancer Studies : Further investigations into the anticancer properties revealed that some derivatives exhibited lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced potency .

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